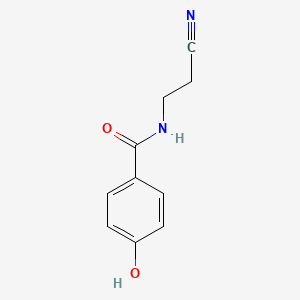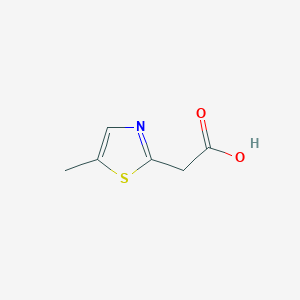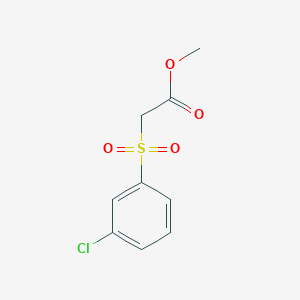
N*1*-(2,3-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound characterized by the presence of a dichlorobenzyl group attached to a methyl-ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:
- Starting Materials : The synthesis begins with 2,3-dichlorobenzyl chloride and N-methyl-ethane-1,2-diamine.
- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Catalysts and Reagents : A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.
- Procedure : The 2,3-dichlorobenzyl chloride is added dropwise to a solution of N-methyl-ethane-1,2-diamine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
- Purification : The product is purified by techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine may involve:
- Large-Scale Reactors : Utilizing large-scale reactors with precise temperature and pressure controls to optimize yield and purity.
- Continuous Flow Systems : Implementing continuous flow systems to enhance reaction efficiency and scalability.
- Automated Purification : Employing automated purification systems such as high-performance liquid chromatography (HPLC) for consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
- Substitution : The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Sodium hydroxide in aqueous or alcoholic solutions.
- Oxidation : Amine oxides.
- Reduction : Secondary amines.
- Substitution : Hydroxyl or amino-substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:
- Medicinal Chemistry : It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of bacterial infections and cancer.
- Biological Studies : The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
- Industrial Applications : It serves as an intermediate in the synthesis of more complex organic compounds used in various industrial processes.
Wirkmechanismus
The mechanism by which N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine exerts its effects involves:
- Molecular Targets : The compound targets specific enzymes or receptors in biological systems, potentially inhibiting their activity.
- Pathways Involved : It may interfere with cellular pathways such as signal transduction or metabolic processes, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N1-(2,4-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine
- N1-(2,3-Dichloro-phenyl)-N1-methyl-ethane-1,2-diamine
Uniqueness: N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine is unique due to the specific positioning of the dichloro groups on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N'-[(2,3-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2/c1-14(6-5-13)7-8-3-2-4-9(11)10(8)12/h2-4H,5-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVWTVOYXYJTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B7867949.png)







![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868002.png)
